Tert-butyl 1,3a,4,6,7,7a-hexahydropyrazolo[4,3-c]pyridine-5-carboxylate
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Overview
Description
Tert-butyl 1,3a,4,6,7,7a-hexahydropyrazolo[4,3-c]pyridine-5-carboxylate is a chemical compound with a complex structure that includes a pyrazolo[4,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1,3a,4,6,7,7a-hexahydropyrazolo[4,3-c]pyridine-5-carboxylate typically involves the reaction of 4,5,6,7-tetrahydro-2H-pyrazolo pyridine.HCl with tert-butoxycarbonyl (Boc) anhydride in the presence of potassium carbonate (K2CO3) in dichloromethane (CH2Cl2) and water. The reaction is carried out over 15 hours, during which the starting amine is consumed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1,3a,4,6,7,7a-hexahydropyrazolo[4,3-c]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Tert-butyl 1,3a,4,6,7,7a-hexahydropyrazolo[4,3-c]pyridine-5-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1,3a,4,6,7,7a-hexahydropyrazolo[4,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
- Tert-butyl (3aR,9bR)-1,3,3a,4,5,9b-hexahydro-2H-pyrrolo[3,4-c]quinoline-2-carboxylate
- Tert-butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
Uniqueness
Tert-butyl 1,3a,4,6,7,7a-hexahydropyrazolo[4,3-c]pyridine-5-carboxylate is unique due to its specific structural features, which confer distinct chemical properties and potential applications. Its hexahydro structure and tert-butyl group make it different from other similar compounds, providing unique reactivity and potential biological activities.
Properties
Molecular Formula |
C11H19N3O2 |
---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
tert-butyl 1,3a,4,6,7,7a-hexahydropyrazolo[4,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-5-4-9-8(7-14)6-12-13-9/h6,8-9,13H,4-5,7H2,1-3H3 |
InChI Key |
QIUWIYXGCOVNTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)C=NN2 |
Origin of Product |
United States |
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